molecular formula C3H6N2O B10760708 2-Aminoprop-2-enamide

2-Aminoprop-2-enamide

Cat. No.: B10760708
M. Wt: 86.09 g/mol
InChI Key: IUMRWGYGZHKZKF-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Chemical Research

The enamide functional group is a versatile building block and a recognized pharmacophore in drug development. researchgate.net Enamides, including scaffolds like 2-aminoprop-2-enamide, are valued for their ability to participate in a wide array of chemical transformations. They serve as key precursors in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov

Research has demonstrated the utility of enamide derivatives in constructing complex molecular architectures. For instance, substituted prop-2-enamides are employed in cycloaddition reactions and as building blocks for creating more elaborate compounds, including pyrimidines and other heterocyclic systems. rsc.orgmdpi.com The enaminone scaffold, a related structure, is noted for its dual nucleophilic and electrophilic character, allowing it to serve as a highly reactive center for building diverse molecules. researchgate.net The strategic placement of the amino and amide groups on the propene chain in this compound provides a platform for introducing molecular diversity, making it a valuable tool in the design and synthesis of novel compounds.

Historical Context of Enamide Chemistry and its Evolution

The development of enamide chemistry is intrinsically linked to the broader history of enamines. Enamines, first popularized as synthetic intermediates by Gilbert Stork, are highly nucleophilic and effective for forming carbon-carbon bonds. However, their high reactivity is accompanied by a significant sensitivity to hydrolysis, which can complicate their handling and use in multi-step synthetic sequences. wikipedia.org

Enamides, the N-acylated counterparts of enamines, were developed as a more stable alternative. The electron-withdrawing nature of the acyl group on the nitrogen atom reduces the lone pair's delocalization into the double bond. This modification tempers the nucleophilicity of the alkene, rendering the enamide scaffold significantly more stable and easier to handle than its enamine relatives. wikipedia.org Initially perceived as sluggishly reactive surrogates, this enhanced stability is now recognized as a key advantage. It allows for a greater degree of control over reactions and has led to a renaissance in their use, positioning enamides as indispensable and tunable intermediates in modern organic synthesis.

Structural Features and Fundamental Reactivity Principles of the this compound Core

The this compound molecule possesses the chemical formula C₃H₆N₂O. nih.gov Its structure features a terminal double bond, a primary amine, and a primary amide group. This compound is classified as an alpha-amino acid amide. drugbank.com

The core reactivity of the scaffold is dictated by the interplay of its functional groups. The N-acyl group diminishes the electron-donating capacity of the nitrogen, thereby reducing the nucleophilicity of the carbon-carbon double bond compared to that in a simple enamine. wikipedia.org Despite this moderation, the scaffold retains an amphiphilic nature; it can act as a nucleophile under certain conditions, often requiring activation with a Lewis acid to react with electrophiles. researchgate.net

Furthermore, the related dehydroalanine (B155165) structure, which shares the 2-amino-α,β-unsaturated carbonyl system, is known to be electrophilic and can react with nucleophiles through mechanisms like Michael additions. wikipedia.orgcymitquimica.com This dual reactivity allows the this compound scaffold to participate in a diverse range of transformations, including cycloadditions and various functionalization reactions, making it a valuable precursor for synthesizing complex nitrogen-containing molecules. cymitquimica.com

Data Tables

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties of the this compound molecule.

PropertyValueSource
Molecular Formula C₃H₆N₂O nih.gov
Molecular Weight 86.09 g/mol nih.gov
Monoisotopic Mass 86.048012819 Da nih.gov
XLogP3-AA (logP) -0.7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
Topological Polar Surface Area 69.1 Ų nih.gov

This data is based on computational models and may differ from experimental values.

General Reactivity of the Enamide Scaffold

The table below outlines the fundamental reactivity principles of the enamide functional group present in this compound.

Reaction TypeDescription
Nucleophilic Character The enamide can act as a nucleophile, although it is less reactive than an enamine. Reactions with electrophiles often require activation by a Lewis acid catalyst.
Electrophilic Character The α,β-unsaturated system can act as a Michael acceptor, reacting with nucleophiles at the β-carbon position.
Cycloaddition Reactions The double bond can participate in various cycloaddition reactions to form cyclic and heterocyclic structures.
Hydrogenation The alkene can be reduced, often stereoselectively, to produce saturated amine derivatives.
Functionalization The scaffold allows for functionalization at the nitrogen atom or through reactions involving the alkene, providing a route to diverse molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2(4)3(5)6/h1,4H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRWGYGZHKZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminoprop 2 Enamide and Analogous Enamide Scaffolds

Direct N-Dehydrogenation Approaches for Amide to Enamide Transformation

The direct conversion of amides to enamides through N-dehydrogenation represents the most straightforward conceptual approach. acs.orgnih.gov This strategy avoids the need for pre-functionalized substrates and offers an efficient pathway to the desired enamide products. acs.orgnih.gov

Electrophilic Amide Activation Systems

A significant advancement in enamide synthesis involves the direct N-dehydrogenation of amides through electrophilic activation. acs.orgnih.govchemistryviews.org Researchers have developed a one-step protocol that utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgnih.gov This system serves a dual role, acting as both an electrophilic activator for the amide and as an oxidant. chemistryviews.orgnih.gov

The proposed mechanism suggests the formation of an activated iminium triflate intermediate. chemistryviews.orgthieme-connect.com This intermediate enhances the acidity of the proton on the carbon alpha to the nitrogen, facilitating deprotonation by the strong, non-nucleophilic base, LiHMDS. acs.orgthieme-connect.com Subsequent elimination leads to the formation of the enamide. thieme-connect.com This method has proven effective for a broad range of N-cyclic and N-acyclic amide substrates, offering good yields without the need for pre-functionalization. acs.orgchemistryviews.org Optimization studies have shown that the combination of LiHMDS and Tf₂O in diethyl ether is crucial for the success of the reaction. acs.orgnih.gov

Table 1: Optimization of Electrophilic Amide Activation for Enamide Synthesis

Entry Base Solvent Yield (%)
1 LiHMDS Diethyl ether 89
2 KHMDS Diethyl ether Considerably worse
3 NaHMDS Diethyl ether Considerably worse
4 Other bases Diethyl ether Marginal to none

Data derived from a study on a model substrate. nih.gov

This approach has been successfully applied to the synthesis of various enamides, including those derived from complex drug molecules. acs.org For non-symmetric amides, the dehydrogenation shows a preference for the least sterically hindered nitrogen substituent. acs.org

Catalytic Dehydrogenation Protocols

Catalytic methods for the N-dehydrogenation of amides provide an alternative and often more atom-economical route to enamides. While direct catalytic dehydrogenation of simple amides remains challenging, several innovative strategies have emerged. nih.govrsc.org

One notable approach involves a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides. organic-chemistry.org This reaction proceeds through an allylic C(sp³)-H activation followed by β-H elimination, yielding a variety of enamides in high yields with excellent functional group tolerance. organic-chemistry.org

Other transition-metal-catalyzed methods include ruthenium-catalyzed dehydrogenation, often requiring pre-functionalized substrates like 2-iodobenzamides. nih.gov Photoinduced palladium-catalyzed dehydrogenation has also been reported, initiated by hydrogen abstraction. nih.gov Furthermore, electrochemical oxidation has been explored, where amides are converted to hemiaminal ethers that subsequently collapse to form enamides. nih.gov A light-mediated one-step oxidation using titanium dioxide and a copper(II) salt has also been demonstrated, although the enamide product was only detected spectroscopically. nih.gov

Tandem Synthetic Strategies Involving Propynamide Precursors

Tandem reactions starting from propynamide precursors offer a versatile and efficient route to construct enamide frameworks. These multi-step sequences, often occurring in a single pot, allow for the rapid assembly of complex molecular architectures.

Si-Csp Desilylation and Amine Addition to Triple Bonds

A notable tandem approach for the synthesis of 3-aminoprop-2-enamides involves the use of 3-trimethylsilylprop-2-ynamides. researchgate.net This methodology is based on an initial Si-Csp desilylation of the silyl-protected propynamide, which generates a terminal propynamide intermediate in situ. researchgate.net This is immediately followed by the addition of an amine to the newly formed triple bond, yielding the desired 3-aminoprop-2-enamide. researchgate.net The efficiency of this process is influenced by the reaction conditions and the nature of the amine used. researchgate.net

This strategy provides access to previously unknown 3-aminoprop-2-enamides and demonstrates the utility of tandem reactions in streamlining synthetic pathways. researchgate.net

Radical Reaction Methodologies for Enamide Synthesis

Radical reactions have emerged as a powerful tool for the synthesis of enamides, offering unique reactivity and the ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netmdpi.com These methods often involve the generation of highly reactive radical species that can participate in a variety of transformations. mdpi.com

Enamides can be employed as efficient synthons in radical cyclizations. nih.govbeilstein-journals.org For instance, the enantioselective three-component Minisci reaction involving an amidyl radical, a heteroarene, and an O-acyl hydroxylamine (B1172632) has been developed for the synthesis of diamines. mdpi.com Control experiments using radical inhibitors like TEMPO have confirmed the involvement of radical pathways in certain dehydrogenation reactions that produce enamides. rsc.org

Other Specialized Synthetic Routes to Enamides

Beyond the primary methods discussed, a variety of other specialized routes have been developed for the synthesis of enamides, often tailored to specific structural motifs or reaction conditions.

One such method involves the conversion of (Z)-3-arylprop-2-enoic acids into (Z)-enamides via a Curtius rearrangement, proceeding through an acyl azide (B81097) and an isocyanate intermediate. rsc.org This stereospecific route can also be adapted for the synthesis of (E)-enamides. rsc.org

Another approach starts from ketones, which are first converted to their corresponding oximes. researchgate.net A phosphine-mediated reductive acylation of these oximes then yields the desired enamides in good yields and high purity. researchgate.net

Transition-metal-free catalytic hydrosilylation of tertiary amides, using potassium tert-butoxide (t-BuOK) and a silane, provides a method for the synthesis of enamines, which are closely related to enamides. organic-chemistry.org This reaction proceeds with high selectivity and in very good yields. organic-chemistry.org

Finally, the reaction of β-ketoamides with aryl amines, catalyzed by DBU (1,8-diazabicycloundec-7-ene), can produce enamides, as demonstrated in the synthesis of morpholine-thioamide analogs. vulcanchem.com

Phosphine-Mediated Reductive Acylation of Oximes

A highly efficient method for synthesizing enamides from readily available ketones involves the phosphine-mediated reductive acylation of their corresponding oximes. organic-chemistry.orgnih.gov This transformation proceeds by first converting a ketone to a ketoxime, which is then treated with an acylating agent, such as acetic anhydride, in the presence of a phosphine (B1218219) promoter. organic-chemistry.orgorganic-chemistry.org

Research has shown that trialkyl or triaryl phosphines are effective in promoting this reaction, with triethylphosphine (B1216732) often being the most effective, leading to enamide products in high yields under mild conditions. organic-chemistry.org The choice of solvent can also be critical, with toluene (B28343) and o-xylene (B151617) demonstrating good results. acs.org This method is broadly applicable to both benzylic and non-benzylic ketones and tolerates a variety of functional groups. organic-chemistry.orgacs.org A key advantage of this approach is its scalability, making it suitable for the large-scale production of enamide intermediates for pharmaceutical applications. organic-chemistry.org

Ketoxime SubstratePhosphine PromoterSolventYield (%)Reference
Tetralone-derived ketoximeEt3PTolueneGood acs.org
Indanone-derived ketoximeEt3PToluene78 acs.org
Alkylaryl ketoximeEt3PTolueneReasonable acs.org
Acyclic ketoximeEt3Po-XyleneModerate acs.org

Oxidative N-α,β-Dehydrogenation of Amides

The direct dehydrogenation of amides presents an atom-economical route to enamides. This transformation involves the selective desaturation of the C(sp³)–H bond at the α- and β-positions relative to the nitrogen atom of the amide. digitellinc.comrsc.org Palladium-catalyzed oxidative N-α,β-dehydrogenation has emerged as a powerful technique. acs.orgorganic-chemistry.org

This process typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand (e.g., a phosphine-based ligand), an oxidant, and a base. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through an allylic C(sp³)–H activation followed by β-hydride elimination. acs.orgacs.org The method demonstrates excellent functional group tolerance and has been successfully applied to the late-stage functionalization of complex bioactive molecules. acs.org In addition to palladium, iron-assisted regioselective oxidative desaturation has also been developed, providing an alternative and efficient approach to enamides. rsc.org

Amide Substrate TypeCatalyst SystemKey FeaturesReference
Aryl and alkyl amidesPd(OAc)2 / PPh(Cy)2High yields, excellent functional group tolerance. organic-chemistry.org
Heterocyclic amides (furan, thiophene)Pd catalyst / LigandSuitable for heterocyclic substrates. acs.org
Aroyl-, alkanoyl-, cyclic-, and acyclic-amidesFe-assisted systemBroad substrate tolerance, regioselective. rsc.org

Stereoselective Hydrogenation of Ynamides via Heterogeneous Catalysis

Ynamides, which are molecules containing a carbon-carbon triple bond adjacent to a nitrogen atom, serve as excellent precursors for the stereoselective synthesis of enamides. Specifically, the hydrogenation of ynamides using heterogeneous catalysts can produce Z-enamides with high selectivity. acs.orgacs.org

A notable development in this area is the use of commercially available gold nanoparticles supported on titanium dioxide (Au/TiO₂) as the catalyst. acs.orgorganic-chemistry.org This system, using the inexpensive and easy-to-handle ammonium (B1175870) formate (B1220265) as a hydrogen source, facilitates the highly stereoselective formation of Z-enamides. acs.orgacs.org A significant advantage of this heterogeneous catalyst is its recyclability; it can be recovered and reused multiple times without a significant drop in activity or selectivity. acs.orgresearchgate.net The proposed mechanism involves the generation of hydrogen from ammonium formate on the gold catalyst surface, followed by a cis-addition of hydrogen atoms across the ynamide's triple bond. acs.orgmdpi.com

Ynamide SubstrateCatalystHydrogen SourceSelectivity (Z:E)Yield (%)Reference
N-Aryl YnamideAu/TiO2 (1% Au)HCOONH4>99:195 acs.org
N-Benzyl YnamideAu/TiO2 (1% Au)HCOONH4>99:192 acs.org
N-Tosyl YnamideAu/TiO2 (1% Au)HCOONH4>99:196 acs.org

Isomerization of N-Allyl Amides

The transition metal-catalyzed isomerization of N-allyl amides provides an atom-economic pathway to enamides. nih.govnih.gov This method is particularly valuable for synthesizing geometrically defined di-, tri-, and even tetrasubstituted enamides, which are often difficult to access through other means. acs.org While many catalysts provide poor to modest E:Z selectivity, specific ruthenium-based catalysts have been identified that exhibit excellent control over the product's geometry. nih.gov

The catalyst CpRu(CH₃CN)₃PF₆, for instance, has been shown to be highly effective for the isomerization of a wide range of N-allyl amides to furnish Z-enamides with exceptional geometric selectivity (>20:1 Z:E). acs.orgnih.gov The reaction tolerates substitution at all three positions of the allyl group and is effective for various amide functionalities, including those derived from amino acids. nih.gov This methodology represents a significant advance in the synthesis of sterically hindered and Z-configured enamides. nih.gov

N-Allyl Amide SubstrateCatalystSolventSelectivity (Z:E)Yield (%)Reference
N-cinnamyl benzamideCpRu(CH3CN)3PF6DMF>20:191 nih.gov
N-allyl amide of Alanine (B10760859)CpRu(CH3CN)3PF6DMF>20:185 nih.gov
1,2 disubstituted N-allyl amideCpRu(CH3CN)3PF6DMF>20:188 acs.org

Green Chemistry Principles in 2-Aminoprop-2-enamide Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the design of synthetic routes. For enamide synthesis, this includes the use of alternative solvents and high-efficiency reaction designs like multicomponent reactions.

Utilization of Deep Eutectic Solvents in Heterocyclic Synthesis

Deep Eutectic Solvents (DES) are emerging as green alternatives to conventional volatile organic solvents. core.ac.ukmagtech.com.cn A DES is a mixture of two or more components, typically a hydrogen bond donor and a halide salt (like choline (B1196258) chloride and urea), which, at a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. core.ac.ukscielo.br These solvents are often biodegradable, non-toxic, non-flammable, and inexpensive. magtech.com.cn

In the context of nitrogen-containing compounds, DES have been successfully employed as both the reaction medium and catalyst for various syntheses, including the formation of amides and heterocycles that may involve enamine intermediates. core.ac.ukrsc.org For example, reactive deep eutectic solvents (RDESs) can act as both the solvent and a reactant in amide bond formation, simplifying product recovery and avoiding hazardous solvents. rsc.org Their application in the synthesis of heterocycles like pyridines and indoles showcases their potential for broader use in enamide-related chemistry, promoting more sustainable synthetic processes. scielo.br

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation to form a product containing the majority of the atoms from the reactants, are a cornerstone of green chemistry and diversity-oriented synthesis. rsc.org They are characterized by high atom and step economy, operational simplicity, and the ability to rapidly generate complex molecular structures.

MCRs are well-suited for the synthesis of complex heterocyclic systems that often incorporate an enamide or a related structural motif. beilstein-journals.org Research has demonstrated the use of MCRs to construct chromeno[2,3-b]pyridine systems from components including 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538), which is structurally related to the target compound. researchgate.net These highly convergent strategies allow for the efficient assembly of diverse and functional molecules from simple, readily available starting materials, highlighting the power of MCRs in modern organic synthesis. rsc.orgbeilstein-journals.org

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods. acs.orgfrontiersin.org While a direct, single-enzyme synthesis of this compound from simple precursors is not yet extensively documented in scientific literature, the principles of enzymatic catalysis suggest several plausible biocatalytic routes. These potential pathways are largely based on analogous transformations observed for structurally related molecules, particularly in the biosynthesis of amino acids and natural products. researchgate.netresearchgate.net The enzymatic transformations relevant to the synthesis of an enamide scaffold like this compound can be categorized into two main hypothetical stages: the formation of the precursor amide backbone and the introduction of the α,β-unsaturation.

A plausible precursor for this compound is its saturated counterpart, 2-aminopropanamide (B1330713) (alaninamide). The biocatalytic synthesis of amides is well-established, often utilizing hydrolases such as lipases or acylases in reverse, or enzymes from the carboxylate reductase (CAR) and acyl-CoA ligase (ACL) families that activate carboxylic acids for amidation. researchgate.networdpress.com For instance, aminoacylases, which typically hydrolyze N-acetylated amino acids, can also catalyze amide bond formation under specific conditions. rsc.org

The crucial step in forming this compound is the introduction of the C=C double bond. This can be envisioned through two primary enzymatic reaction types: dehydrogenation of 2-aminopropanamide or an elimination reaction from a suitably functionalized precursor.

Dehydrogenation Reactions:

Enzymes known as dehydrogenases are central to this potential route. Amino acid dehydrogenases (AADHs), for example, catalyze the reversible oxidative deamination of amino acids to their corresponding α-keto acids. mdpi.com While these enzymes typically act on the carboxylate form, the enzymatic machinery for abstracting hydrogen from the α-carbon is present. An engineered or naturally occurring dehydrogenase with affinity for an amide substrate could theoretically catalyze the direct dehydrogenation of 2-aminopropanamide to this compound. The superfamily of amino acid dehydrogenases, including glutamate (B1630785) dehydrogenase, leucine (B10760876) dehydrogenase, and phenylalanine dehydrogenase, has been a target for protein engineering to expand their substrate scope. acs.orgmdpi.com

Table 1: Examples of Amino Acid Dehydrogenases and their Natural Reactions
EnzymeEC NumberNatural SubstrateProduct
Glutamate DehydrogenaseEC 1.4.1.2L-Glutamateα-Ketoglutarate + NH₃
Leucine DehydrogenaseEC 1.4.1.9L-Leucine2-Oxoisohexanoate + NH₃
Phenylalanine DehydrogenaseEC 1.4.1.20L-PhenylalaninePhenylpyruvate + NH₃
Valine DehydrogenaseEC 1.4.1.8L-Valine3-Methyl-2-oxobutanoate + NH₃

Elimination Reactions:

A more extensively documented analogous transformation in nature is the formation of α,β-unsaturated systems via elimination reactions catalyzed by ammonia-lyases. polimi.it These enzymes eliminate ammonia (B1221849) from an amino acid to create a double bond. A prominent example is Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid and ammonia, a reaction fundamental to the phenylpropanoid pathway in plants. nih.gov

A hypothetical biocatalytic synthesis of this compound could involve an ammonia-lyase acting on a precursor such as 2,3-diaminopropanamide. Alternatively, enzymes that catalyze the dehydration of hydroxy-amino acids are also highly relevant. In the biosynthesis of many peptide natural products, dehydroamino acid residues like dehydroalanine (B155165) (Dha) are formed by the post-translational dehydration of serine or threonine residues. researchgate.netnih.gov This suggests that a biocatalyst with dehydratase activity could potentially convert a precursor like 3-hydroxy-2-aminopropanamide into this compound.

Table 2: Relevant Elimination Reactions Catalyzed by Lyases
EnzymeEC NumberSubstrateProduct(s)
Phenylalanine Ammonia-Lyase (PAL)EC 4.3.1.24L-Phenylalaninetrans-Cinnamic acid + NH₃
Tyrosine Ammonia-Lyase (TAL)EC 4.3.1.23L-Tyrosinep-Coumaric acid + NH₃
Histidine Ammonia-Lyase (HAL)EC 4.3.1.3L-HistidineUrocanic acid + NH₃
Aspartate Ammonia-Lyase (Aspartase)EC 4.3.1.1L-Aspartic acidFumaric acid + NH₃

Reaction Mechanisms and Chemical Transformations of 2 Aminoprop 2 Enamide Derivatives

Nucleophilic Addition Reactions

The electron-deficient nature of the α,β-unsaturated amide system in 2-aminoprop-2-enamide derivatives makes them susceptible to nucleophilic attack. wikipedia.org This reactivity is central to many of their synthetic applications.

Enamines, which are in equilibrium with their imine tautomers, are key intermediates in the reactions of many this compound derivatives. This enamine character facilitates a variety of nucleophilic addition pathways and rearrangements. For instance, in multicomponent reactions, the enamine form can attack an electrophilic species, initiating a cascade of bond-forming events. researchgate.net

A proposed mechanism for certain domino reactions involves the initial formation of a hemiaminal from the reaction of a highly reactive oxo compound with an amino group, followed by the reaction of another oxo compound with a different amino group to form an imine, which exists in equilibrium with its enamine form. researchgate.net An intramolecular attack by the enamine carbon then drives the formation of a new ring system. researchgate.net This highlights the crucial role of the enamine intermediate in guiding the reaction pathway.

The nucleophilic character of enamines is also harnessed in tandem reactions. For example, an artificial enzyme has been designed to catalyze a tandem Michael addition/enantioselective protonation sequence. nih.gov In this system, an enamine intermediate is formed, which then undergoes a stereocontrolled protonation. nih.gov

The conjugated system in this compound derivatives makes them excellent Michael acceptors. Nucleophiles can add to the β-carbon of the double bond in a conjugate or 1,4-addition fashion. masterorganicchemistry.com This reaction is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation.

A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions with these substrates. masterorganicchemistry.com For instance, the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate proceeds via a pseudo-Michael reaction, where the exocyclic nitrogen atom of the imidazole (B134444) derivative acts as the nucleophile, attacking the electrophilic alkene. nih.gov This initial addition leads to the formation of an enamine, which can then undergo further cyclization. nih.gov

The general mechanism for a Michael addition involves three key steps:

Deprotonation of the nucleophile to generate a more potent nucleophilic species (e.g., an enolate).

Conjugate addition of the nucleophile to the α,β-unsaturated system.

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The following table summarizes examples of Michael addition reactions involving derivatives of this compound:

NucleophileElectrophile (this compound derivative)Product Type
1-Aryl-4,5-dihydro-1H-imidazol-2-amineEthyl ethoxymethylenecyanoacetateEnamine adduct
Enolateα,β-unsaturated ketone1,5-dicarbonyl compound
AmineAcrylamide derivativeβ-amino amide

Enamine-Assisted Rearrangements and Nucleophilic Addition Pathways

Cyclization and Cascade Reactions

The strategic placement of functional groups in this compound derivatives allows for their participation in a variety of cyclization and cascade reactions, leading to the formation of diverse heterocyclic systems.

Acyl radicals, generated from appropriate precursors, can initiate cascade cyclizations involving the double bond of enamide systems. These reactions are powerful methods for constructing polycyclic structures, including azasteroids. nottingham.ac.uk The success of these cascades often depends on the stability of the enamide and the efficiency of the radical cyclization onto the double bond. nottingham.ac.uk In some cases, the use of highly stabilized enamides as radical acceptors has led to the formation of bicyclic systems through a 10-endo-trig, 5-exo-trig cascade from a linear precursor. nottingham.ac.uk

A notable application is the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane, an N-acyl ketene-N,S-acetal derivative, which serves as a key step in the synthesis of chaetomellic acid A. nih.gov

Intramolecular cyclizations of this compound derivatives are widely employed for the synthesis of various nitrogen-containing heterocycles. The specific outcome of the cyclization is often dictated by the nature of the substituents and the reaction conditions.

For example, N-(2,4-pentadiynyl)-β-enaminones, when treated with a base, undergo intramolecular cyclization to yield alkynyl-substituted pyrrole (B145914) derivatives. metu.edu.tr If these enaminones are first converted to the corresponding β-enaminothiones using Lawesson's reagent, an intramolecular cyclization affords 1,4-thiazepine derivatives. metu.edu.tr

Another example is the intramolecular cyclization of adducts formed from the reaction of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) with salicylaldehydes, which leads to the formation of the chromenopyridine scaffold. mdpi.com The reaction proceeds through the initial formation of a 3-substituted 2-iminochromene, followed by an intramolecular cyclization and Michael addition. mdpi.com

The following table provides examples of heterocyclic rings formed through intramolecular cyclization of this compound derivatives:

Starting MaterialReaction ConditionsHeterocyclic Product
N-(2,4-pentadiynyl)-β-enaminoneBaseAlkynyl-substituted pyrrole
N-(2,4-pentadiynyl)-β-enaminothioneIn situ from enaminone and Lawesson's reagent1,4-Thiazepine
Adduct of 2-aminoprop-1-ene-1,1,3-tricarbonitrile and salicylaldehydeBasic conditionsChromenopyridine

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org While the primary reaction involves an imine, enamine intermediates can play a role in related transformations. The mechanism is generally considered a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure. nih.gov

Variations of this reaction exist, and the enamine character of this compound derivatives can be exploited in similar cycloaddition processes. For instance, enamides have been shown to undergo [2+2] cycloadditions with benzynes to form amido-benzocyclobutanes. nih.gov This reaction can be part of a tandem sequence, where the initial cycloadduct undergoes a pericyclic ring-opening and subsequent intramolecular [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles. nih.gov

Furthermore, intramolecular [2+2] cycloadditions between an imine and a ketenimine functionality within the same molecule have been reported to produce azetoquinazoline derivatives. ic.ac.uk One proposed pathway involves an initial aza-Wittig reaction to form an imino-ketenimine intermediate, which then undergoes the intramolecular [2+2] cycloaddition. ic.ac.uk

Intramolecular Cyclization Pathways in Heterocyclic Ring Formation

Functionalization Reactions via Carbon-Carbon Double Bond Transformations of this compound Derivatives

The carbon-carbon double bond in enaminone systems is a key site for reactivity, enabling a variety of functionalization reactions. These transformations often involve either the cleavage of the C=C bond followed by the introduction of new functional groups or the direct functionalization at the α-carbon position.

Cleavage and Subsequent Functionalization of C=C Bonds in Enaminones

The scission of the C=C bond in enaminones is a powerful strategy in organic synthesis for creating acyclic and heterocyclic compounds. ccspublishing.org.cn This can be achieved through various methods, including photocatalysis and acid catalysis.

Visible-light-mediated C=C bond cleavage has been identified as a valuable synthetic approach. ccspublishing.org.cn For instance, early work demonstrated that enaminones could yield 1,2-diketones through a [2+2] cycloaddition reaction under lamp heating, which cleaves the C=C bond to form two carbonyl compounds. ccspublishing.org.cn A more contemporary method utilizes visible-light photocatalysis in the presence of Rose Bengal under ambient conditions to synthesize 1,2-diketones. ccspublishing.org.cn This photocatalytic process can also be adapted for the synthesis of α-ketoesters by reacting enaminones with alcohols under green LED irradiation. ccspublishing.org.cn

Acid-catalyzed C=C bond cleavage offers a transition-metal-free and oxidant-free alternative. mdpi.comscilit.com For example, using acetic acid (HOAc) as a catalyst in ethanol (B145695) allows for the selective cleavage of the double bond in β-enaminones. mdpi.comscilit.com This process facilitates the formation of a new C–N bond and a new C=N bond in a one-pot synthesis of 2-substituted 3,4-dihydroquinazolines directly from ynones and 2-(aminomethyl)anilines. mdpi.comscilit.com A proposed mechanism suggests that the reaction proceeds through the tautomerization of the enaminone to an iminoketone intermediate, followed by intramolecular nucleophilic addition and subsequent C–C bond cleavage. mdpi.com

Furthermore, iodine-promoted reactions can achieve both dicarbonylation and thioylation at the α-carbon site, coupled with C=C bond cleavage, leading to the synthesis of fully substituted thiazoles. acs.org This transformation demonstrates the versatility of enaminones in constructing complex heterocyclic systems. acs.org

Reaction TypeReagents/ConditionsProduct(s)Reference
Photocatalytic C=C CleavageVisible light, Rose Bengal (RB)1,2-Diketones ccspublishing.org.cn
Photocatalytic C=C CleavageGreen LEDs, Rose Bengal (RB), Alcoholsα-Ketoesters ccspublishing.org.cn
Acid-Catalyzed C=C CleavageAcetic Acid (HOAc), Ethanol, Heat3,4-Dihydroquinazolines mdpi.comscilit.com
Iodine-Promoted C=C CleavageI₂, TfOH, DMSO, HeatFully substituted thiazoles acs.org

α-Functionalization of Enaminone Systems

Direct functionalization of the alkenyl α-C(sp²)–H bond in enaminones is an atom- and step-economical strategy that has garnered significant attention for synthesizing biologically active molecules. ccspublishing.org.cnsioc-journal.cn This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions.

Visible light has been instrumental in mediating various direct α-functionalization reactions. ccspublishing.org.cn These include:

α-C-H Selenylation: Introducing a selenium moiety at the α-position. ccspublishing.org.cn

α-C-H Perfluoroalkylation: Adding perfluoroalkyl groups. ccspublishing.org.cn

α-C-H Thiocyanation: Introducing a thiocyanate (B1210189) group. A notable development is the α-C-H thiocyanation of NH2-enaminones using air as the oxidant under visible light photocatalysis. ccspublishing.org.cn

Metal-free oxidative halogenation provides another route for α-functionalization. A combination of a halo acid (HX) and dimethyl sulfoxide (B87167) (DMSO) under mild conditions facilitates the halogenation of N-aryl enaminones. rsc.orgrsc.org This method is practical, atom-economical, and yields a broad range of α-halo-N-aryl substituted enaminones in good to excellent yields. rsc.orgrsc.org The procedure has also been successfully applied to the synthesis of halogenated chromenone derivatives. rsc.org

The scope of α-functionalization is broad, leading to the formation of various new bonds, including C-C, C-O, C-N, C-X (halogen), and C-S/Se bonds. sioc-journal.cn These reactions can be catalyzed by transition metals or proceed under metal-free conditions, highlighting the versatility of enaminones as precursors in heterocyclic chemistry. sioc-journal.cn

Functionalization TypeReagents/ConditionsBond FormedReference
α-C-H SelenylationVisible light photocatalysisC-Se ccspublishing.org.cn
α-C-H PerfluoroalkylationVisible light photocatalysisC-C ccspublishing.org.cn
α-C-H ThiocyanationVisible light, Air (oxidant)C-S ccspublishing.org.cn
α-HalogenationHalo acid (HX), DMSOC-X (X=Cl, Br) rsc.orgrsc.org

Isomerization and Tautomerism Studies of Related Enamine/Enamide Systems

Enamine and enamide systems, such as those derived from this compound, exhibit tautomerism, a phenomenon where isomers interconvert through the migration of a proton. The most relevant is the enamine-imine tautomerism, which is analogous to the well-known keto-enol tautomerism. wikipedia.org In this equilibrium, a hydrogen atom moves between the nitrogen atom and the adjacent carbon atom. wikipedia.orgyoutube.com

Enamines are generally nucleophilic at the α-carbon, while their imine tautomers are electrophilic at the carbon of the C=N double bond. youtube.com The position of this equilibrium can be influenced by various factors, including substitution patterns and the presence of acid or base catalysts. youtube.com For primary enamines (where the nitrogen has at least one hydrogen), the imine form is typically more stable and the equilibrium favors it. wikipedia.org

Recent studies have leveraged this tautomerism in asymmetric catalysis. For example, chiral phosphoric acid has been used to catalyze an asymmetric enamide-imine tautomerism process. nih.gov This has been successfully applied to the kinetic resolution of racemic 2-arylsulfonamido tertiary allyl alcohols, achieving high selectivity. nih.gov

Theoretical studies have also been conducted to understand the factors governing this tautomerism. Ab initio calculations on α-substituted imines have explored the energy differences between the imine and enamine tautomers, providing insights into their relative stabilities. acs.org Furthermore, investigations into 2-acylmethyl-2-oxazolines have shown that these compounds exist predominantly in the enamine tautomeric form in the solid state and likely in solution, with the equilibrium distribution being solvent-dependent. researchgate.net

Metal Coordination and Complexation Chemistry

The enamine and enamide functionalities in derivatives of this compound are effective ligands for coordinating with metal ions, leading to the formation of stable metal complexes. The nitrogen and oxygen atoms in the enaminone structure can act as donor atoms, allowing these molecules to bind to a variety of metal centers.

The synthesis and characterization of coordination compounds involving enamine derivatives have been reported with several transition metals, including copper(II), nickel(II), cobalt(II), and vanadyl(IV). scirp.orgscirp.org A dinegative ONNO donor enamine ligand, synthesized from terephthalaldehyde (B141574) and 2-(methylamino)ethanol, was used to form complexes with these metals. scirp.orgscirp.org Characterization of these complexes using techniques such as IR spectroscopy, mass spectrometry, and magnetic susceptibility measurements provided insights into their structures. scirp.org The coordination of the metal ion to the nitrogen atom of the enamine was confirmed by the appearance of a ν(M-N) band in the IR spectra. scirp.orgscirp.org The resulting geometries were found to be octahedral for the Cu(II) complex, square-pyramidal for the vanadium complex, and square-planar for the Co(II) and Ni(II) complexes. scirp.orgscirp.org

The coordination behavior can be complex and dependent on reaction conditions. For instance, the ligand N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide can adopt several coordination modes depending on factors like pH and the metal-to-ligand ratio. nih.gov The solvent also plays a crucial role; for example, with copper, both four- and six-coordinate complexes were obtained in water, whereas only six-coordinate complexes formed in acetonitrile. nih.gov

Studies on 2-acylmethyl-2-oxazolines have also demonstrated their potential as ligands. Treatment of an enamine tautomer with hydrated copper(II) nitrate (B79036) resulted in the formation of a coordinated enolate complex, representing the first metal derivative of this class of ligands. researchgate.net The copper(II) center in this complex adopted a highly distorted square planar geometry. researchgate.net

Metal IonLigand TypeResulting Complex GeometryReference
Cu(II)Dinegative ONNO donor enamineOctahedral scirp.orgscirp.org
Ni(II)Dinegative ONNO donor enamineSquare-planar scirp.orgscirp.org
Co(II)Dinegative ONNO donor enamineSquare-planar scirp.orgscirp.org
VO(IV)Dinegative ONNO donor enamineSquare-pyramidal scirp.orgscirp.org
Cu(II)2-Acylmethyl-2-oxazoline (as enolate)Distorted square planar researchgate.net

Computational and Theoretical Investigations of 2 Aminoprop 2 Enamide Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.govscience.gov For 2-aminoprop-2-enamide systems, DFT calculations, often using functionals like B3LYP, are employed to elucidate electronic properties and map out potential reaction pathways. science.govbeilstein-journals.orgresearchgate.net

Studies on related enamide systems demonstrate that DFT can be used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. science.gov For instance, a smaller energy gap suggests higher reactivity.

DFT calculations are also instrumental in exploring reaction mechanisms. For example, in reactions involving enamides, DFT can model the transition states and intermediates to determine the most likely reaction pathway. researchgate.netnih.gov This includes modeling processes like Michael additions, cyclizations, and proton transfers. researchgate.netresearchgate.net In the context of peptide bond formation, deep potential molecular dynamics combined with DFT has revealed competing reaction mechanisms in aqueous solutions. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the this compound backbone allows it to adopt various conformations. Conformational analysis aims to identify the stable geometries of the molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule. albany.edu

Computational methods, including DFT, are used to systematically explore the conformational space by rotating the rotatable bonds within the molecule. For each conformation, the energy is calculated, resulting in a PES that shows the low-energy (stable) and high-energy (transitional) states. albany.edu The identification of the global minimum on the PES corresponds to the most stable conformation of the molecule.

Molecular Dynamics Simulations and Theoretical Modeling of Reactivity

Theoretical modeling of reactivity can be further enhanced by combining MD with quantum mechanics (QM/MM methods) or by using reactive force fields. These approaches allow for the simulation of chemical reactions, providing insights into the reaction dynamics and the influence of the surrounding environment on the reaction pathway. nih.gov For example, MD simulations have been used to study the structural changes of proteins upon thermal treatment.

Prediction of Stereochemical Outcomes and Diastereoselectivity

In reactions where new stereocenters are formed, predicting the stereochemical outcome is crucial. Computational methods can be used to predict the diastereoselectivity of reactions involving this compound and its derivatives. acs.org

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. researchgate.net The diastereomeric ratio is related to the difference in the free energies of the competing transition states. DFT calculations have been successfully used to predict the stereochemical outcome in various reactions, including reductions and cycloadditions. acs.orgresearchgate.net

For example, in the preparation of N-alkenyl-2-pyridones, computational studies revealed that hydrogen bonding interactions play a significant role in promoting both reactivity and stereospecificity. acs.org

Understanding Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions play a critical role in determining the crystal packing and macroscopic properties of molecular solids. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal structure. mdpi.comdntb.gov.uaresearchgate.net

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. researchgate.neterciyes.edu.tr

Applications and Role in Advanced Organic Synthesis

2-Aminoprop-2-enamide as a Versatile Synthetic Building Block

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic Michael acceptor system, underpins its utility as a flexible scaffold for the synthesis of diverse organic molecules.

This compound and its derivatives are key intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and biologically active compounds. The reactivity of the enamine and amide functionalities allows for cyclization reactions to form rings of various sizes and functionalities.

For instance, derivatives of this compound, such as 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538), are extensively used in the synthesis of chromenopyridine scaffolds. mdpi.com These reactions often proceed through a series of steps including Knoevenagel condensation, intramolecular cyclization, and Michael addition. mdpi.com The resulting chromenopyridine derivatives have shown potential as anticancer agents. mdpi.com Similarly, cyanoacetamides, which share structural similarities with this compound, are well-established precursors for a wide range of nitrogen-containing heterocycles, including five- and six-membered rings and fused systems. researchgate.net The presence of cyano and carbonyl groups, along with an active methylene (B1212753) group, allows for reactions with various bidentate reagents to construct these heterocyclic frameworks. researchgate.net

The synthesis of pyrimidine (B1678525) derivatives can also be achieved using related β-enaminones. For example, (Z)-3-aminobut-2-enamide reacts with ethyl N-acetylglycinate to yield 2-(acetylaminomethyl)-6-methylpyrimidin-4(3H)-one. e-bookshelf.de Furthermore, 2-aminoprop-1-ene-1,1,3-tricarbonitrile can be cyclized with dimethylformamide dimethyl acetal (B89532) to produce 4-dicyanomethylene-1,4-dihydropyrimidine-5-carbonitrile. e-bookshelf.de These examples highlight the role of this compound analogues as crucial building blocks for pyrimidine synthesis.

Additionally, 2-aminopyridine, a structural relative, is a significant synthon for synthesizing various azaheterocycles, including imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, through cyclization reactions with a range of substrates. sioc-journal.cn The synthesis of 2-oxazolines, another important class of N-containing heterocycles, can be accomplished via the cyclodehydration of N-(β-hydroxyethyl)amides, which can be conceptually derived from this compound precursors. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from this compound and its Analogs

PrecursorReactant(s)Heterocyclic ProductReference
2-Aminoprop-1-ene-1,1,3-tricarbonitrileSalicylaldehydes, secondary cyclic aminesChromenopyridines mdpi.com
(Z)-3-Aminobut-2-enamideEthyl N-acetylglycinate2-(Acetylaminomethyl)-6-methylpyrimidin-4(3H)-one e-bookshelf.de
2-Aminoprop-1-ene-1,1,3-tricarbonitrileDimethylformamide dimethyl acetal4-Dicyanomethylene-1,4-dihydropyrimidine-5-carbonitrile e-bookshelf.de
CyanoacetamidesBidentate reagentsVarious N-containing heterocycles researchgate.net

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound and its derivatives are excellent substrates for various MCRs, leading to the efficient synthesis of diverse and complex molecular architectures. researchgate.net

A notable example is the use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in three-component reactions with salicylaldehydes and various nucleophiles to generate chromenopyridine systems. mdpi.com These reactions can be performed under mild conditions and often result in high yields of the desired products. mdpi.com The versatility of this approach allows for the incorporation of different functionalities into the final heterocyclic scaffold by varying the nucleophile. mdpi.com

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are widely used in medicinal chemistry for the rapid generation of compound libraries. uc.ptuevora.ptnih.gov While direct examples involving this compound are not extensively documented, its structural motifs are present in the products of such reactions. For instance, the Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamido carboxamides. encyclopedia.pubrsc.org The resulting structures can contain α,β-unsaturated amide moieties, which are characteristic of this compound. These reactions provide a pathway to complex peptide-like structures and other intricate molecular frameworks. rsc.org

The development of novel MCRs continues to expand the synthetic utility of building blocks like this compound. For example, a three-component reaction involving 2,3-dihydroxynaphthalene, malononitrile, and aldehydes can be extended to include 2-aminoprop-1-ene-1,1,3-tricarbonitrile to synthesize 12H-benzo encyclopedia.pubnih.govchromeno[2,3-b]pyridines. researchgate.net

Table 2: Multicomponent Reactions Involving this compound Analogs

PrecursorReaction TypeReactantsProduct ClassReference
2-Aminoprop-1-ene-1,1,3-tricarbonitrileThree-component reactionSalicylaldehydes, secondary cyclic aminesChromenopyridines mdpi.com
2-Aminoprop-1-ene-1,1,3-tricarbonitrileThree-component reaction2,3-Dihydroxynaphthalene, aldehydes12H-Benzo encyclopedia.pubnih.govchromeno[2,3-b]pyridines researchgate.net
General Amines, Carbonyls, Carboxylic Acids, IsocyanidesUgi four-component reactionAmine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamido carboxamides encyclopedia.pubrsc.org

Precursor for Diverse Nitrogen-Containing Heterocyclic Ring Systems

Integration into Peptidomimetic and Bio-inspired Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they often exhibit improved stability and bioavailability compared to their natural counterparts. This compound and its corresponding acid, dehydroalanine (B155165), serve as valuable building blocks for the design and synthesis of peptidomimetics and other bio-inspired scaffolds. nih.gov

The incorporation of α,β-unsaturated amide moieties, such as the dehydroalanine residue, into peptide chains can have a profound impact on their conformation and biological activity. acs.org This structural modification introduces a rigidifying effect on the peptide backbone, which can be exploited to stabilize specific secondary structures like β-turns. rsc.org The electrophilic nature of the α,β-unsaturated system also allows for site-specific modifications of the peptide, such as the ligation with thiol-containing molecules. acs.orgwikipedia.org

The synthesis of peptides containing dehydroalanine can be achieved through various methods, including the dehydration of serine residues or the elimination of the thiol group from cysteine residues. wikipedia.org More recently, methods for the ribosomal synthesis of dehydroalanine-containing peptides have been developed, enabling the generation of combinatorial peptide libraries with this unique functionality. acs.org The Ugi and Passerini multicomponent reactions also offer a route to incorporate α,β-unsaturated moieties into N-alkylated peptides and depsipeptides. rsc.org

The introduction of the (E,Z)-3-aminoprop-2-enoic acid unit into a peptide chain allows for tunable photoisomerization, enabling reversible switching between an extended and a folded conformation. upc.edu This provides a mechanism for controlling the peptide's structure and potentially its biological function with light.

This compound and its derivatives are precursors for the synthesis of various modified amino acid residues. These non-proteinogenic amino acids can be incorporated into peptides to enhance their properties or to create novel bioactive molecules. rsc.org

Dehydroalanine itself is a non-proteinogenic amino acid that can be found in some natural products. cymitquimica.comnih.gov Its synthesis and incorporation into peptides are of great interest for creating novel therapeutics. cymitquimica.com The unique reactivity of the dehydroalanine residue, particularly its susceptibility to Michael additions, makes it a valuable tool for creating cross-linked peptides and other complex structures. wikipedia.orgcymitquimica.com

Furthermore, the α,β-unsaturated system of this compound can serve as a scaffold for the synthesis of other modified amino acids. For example, conjugate addition reactions to α-aminoacrylates can lead to a variety of α- and β-substituted alanine (B10760859) derivatives. rsc.org These reactions can be catalyzed by various metals, such as rhodium or zinc, and can be performed under mild conditions. rsc.org

The synthesis of conformationally constrained peptidomimetics is another important application. For instance, polymer-supported dipeptides containing serine, threonine, or cysteine can be cyclized to form tetrahydro-2H-oxazolo[3,2-a]pyrazin-5-ones, which serve as rigid scaffolds that mimic peptide turns. conicet.gov.ar

Introduction of α,β-Unsaturated Amide Moieties into Peptide Chains

Catalysis and Organic Transformations

While this compound itself is not typically used as a catalyst, its structural motifs, particularly the enamine functionality, are key components in certain catalytic cycles and organic transformations. Enamines and enaminones are versatile intermediates in a wide range of reactions. researchgate.net

Enamines, which can be considered derivatives of this compound, are crucial intermediates in organocatalysis, particularly in reactions involving aldehydes and ketones. For example, proline-catalyzed aldol (B89426) and Mannich reactions proceed through enamine intermediates. nih.gov

Enaminones, which possess both an enamine and a carbonyl group, are valuable building blocks for the synthesis of various heterocyclic compounds. thieme-connect.combeilstein-journals.org They can participate in cycloaddition reactions and can be functionalized at the α-position. thieme-connect.com The development of catalysts for the efficient synthesis of enaminones and their subsequent transformations is an active area of research. For instance, Ni(OAc)2 has been shown to be an efficient catalyst for the synthesis of enaminone and enamino ester derivatives under solvent-free conditions. researchgate.net

In some transformations, this compound derivatives can act as ligands for metal catalysts, although this application is less common. The nitrogen and oxygen atoms of the amide group could potentially coordinate to a metal center, influencing its catalytic activity. However, the primary role of this compound in organic synthesis is as a reactive building block rather than a direct participant in catalysis.

Organocatalytic Systems Involving Enamide Intermediates

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently relies on the in-situ formation of reactive intermediates. Enamine catalysis is a cornerstone of this field, where a chiral amine catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. d-nb.infouni-regensburg.de This transient species is central to a wide array of stereoselective transformations.

The general mechanism involves the activation of a substrate by the organocatalyst, raising the energy of its Highest Occupied Molecular Orbital (HOMO) and rendering it susceptible to attack by electrophiles. nobelprize.org While enamides themselves can be substrates, it is the formation of enamine intermediates that is most prevalent in organocatalysis. These intermediates participate in cascades, including reactions combined with other catalytic modes like photoredox catalysis, where the enamine can be oxidized to a radical cation to engage in novel reaction pathways. nobelprize.org The study of these elusive intermediates, often through techniques like NMR spectroscopy, is critical for understanding reaction mechanisms and refining catalyst design for higher efficiency and stereoselectivity. uni-regensburg.deacs.org For instance, an organocatalytic system can facilitate the enantioselective conjugate addition of carbon radicals to enals, a process that closes its catalytic cycle via an enamine intermediate. nih.gov

Table 1: Examples of Organocatalytic Systems and Enamine Intermediate Roles

Catalytic Activation ModeCatalyst TypeIntermediateTypical ReactionReference
Enamine CatalysisChiral Secondary Amines (e.g., Proline derivatives)Nucleophilic EnamineAsymmetric Aldol & Michael Additions d-nb.infouni-regensburg.de
Iminium/Enamine CascadeChiral Secondary AminesIminium Ion followed by EnamineEpoxidation, Cascade Reactions nobelprize.org
SOMO CatalysisChiral Primary Amines + OxidantEnamine Radical Cationα-Alkylation of Aldehydes nobelprize.org
Photoredox/OrganocatalysisChiral Amine + PhotocatalystEnamine and Radical SpeciesAsymmetric Radical Conjugate Addition nih.gov

Transition-Metal Catalysis in Enamide-Mediated Reactions

The synergy between enamides and transition-metal catalysts has unlocked a vast potential for constructing complex nitrogen-containing molecules. thieme-connect.comthieme-connect.com Enamides serve as exceptionally versatile platforms for asymmetric synthesis due to their pre-functionalized, electron-rich double bond. thieme-connect.com A multitude of transition metals, including palladium, rhodium, iridium, nickel, copper, and iron, have been successfully employed to catalyze a diverse range of transformations. thieme-connect.comresearchgate.netnih.gov

Key reactions include:

Asymmetric Hydrogenation: A powerful method for producing chiral amines, which are vital structural motifs in pharmaceuticals. researchgate.net

Hydrofunctionalization and Difunctionalization: These atom-economical reactions add new functional groups across the enamide double bond, such as in hydroboration and fluoroalkylarylation processes. thieme-connect.comnih.gov

C-H Activation/Annulation: This advanced strategy allows for the direct formation of cyclic structures. For example, rhodium(III) catalysts can mediate the annulation of enamides with other molecules to construct complex heterocyclic scaffolds like isoquinolines. rsc.org

These catalytic systems often exhibit high levels of regio-, diastereo-, and enantioselectivity, providing efficient routes to optically pure compounds. thieme-connect.com

Table 2: Selected Transition-Metal Catalyzed Reactions of Enamides

Metal CatalystReaction TypeProduct ClassKey FeatureReference
Rhodium(III)C-H Activation / AnnulationIsoquinolinesDirect synthesis of heterocyclic systems. rsc.org
Palladium(0)Hydroamidation of AlkynesZ-EnamidesStereoselective synthesis of the enamide itself. organic-chemistry.org
IronThree-Component Fluoroalkylarylationγ-Difluoroalkylated AminesUse of an earth-abundant, low-toxicity metal. nih.gov
Rhodium(I)Asymmetric Hydroborationα- or β-Aminoboronic EstersRegiodivergent and enantioselective C-B bond formation. thieme-connect.com
Iridium, Ruthenium, CobaltAsymmetric HydrogenationChiral AminesAtom-economical route to optically pure amines. researchgate.net

Contribution to Materials Science Research

The enamide moiety is not only a tool for synthetic chemists but also a valuable functional group for materials scientists. nih.govchemistryviews.org Its inclusion in larger molecular architectures can impart specific and desirable properties, leading to the creation of advanced functional materials.

Incorporation into Polymeric Systems

Enamides and their derivatives can be designed as monomers for polymerization, allowing for the introduction of their unique chemical properties into macromolecular structures. A notable application is in the field of molecular imprinting. nih.gov In this technique, functional monomers are polymerized in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind a cavity that is specifically shaped to re-bind the template or structurally similar molecules.

For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and used as functionalized templates for creating molecularly imprinted polymers (MIPs). nih.gov These enamide-containing monomers are copolymerized with a cross-linking agent like divinylbenzene (B73037). The resulting polymer possesses specific recognition sites, demonstrating how the enamide unit can be a key component of a monomer designed for a specific material application. nih.gov Furthermore, patents have noted the potential use of this compound in the creation of hydrophilic polymeric particles, indicating its relevance in the development of specialized polymers. google.com

Table 3: Enamide-Based Polymeric Systems

Enamide-Based MonomerPolymerization MethodResulting Polymer TypeApplicationReference
N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamideFree-radical polymerization (with divinylbenzene cross-linker)Molecularly Imprinted Polymer (MIP)Selective binding of biomolecules (tyramine, L-norepinephrine) nih.gov
This compound(Not specified)Hydrophilic Polymeric Particles(Not specified) google.com
O-acryloyl hydroxyproline (B1673980) derivativesSuspension copolymerizationPolymer-supported organocatalystsHeterogeneous catalysis beilstein-journals.org

Design of Functional Materials with Enamide Units

Beyond their role in the polymer backbone, enamide units are integral to the design of a variety of functional materials where they provide essential electronic or structural properties.

Molecularly Imprinted Polymers (MIPs): As discussed previously, the MIPs created from enamide-based monomers are a prime example of a functional material. nih.gov Their function—selective molecular recognition—is a direct result of the templating process enabled by the monomer's structure. These materials have significant potential in areas like chemical sensing, separation science, and biomedical analysis. nih.gov

Precursors to Electronic Materials: Enamides can serve as starting materials for the synthesis of larger, electronically active systems. For instance, enamides are used in the transition-metal-free synthesis of benzoselenophenes. chemistryviews.org These selenium-containing heterocycles are of interest in materials science for their potential application in organic electronics and photovoltaics. chemistryviews.org

Functional Chromophores: The related class of enaminones, which feature a ketone conjugated with the enamine, are used as building blocks for complex functional dyes. mdpi.comrsc.org These molecules can exhibit interesting photophysical properties, and their synthesis via multicomponent reactions allows for the rapid generation of diverse structures for applications such as in dye-sensitized solar cells. rsc.org

Table 4: Functional Materials Designed with Enamide or Enaminone Units

Material TypeKey Structural UnitFunctionReference
Molecularly Imprinted Polymer (MIP)N-(2-arylethyl)-2-methylprop-2-enamideSelective molecular recognition nih.gov
Precursor for HeterocyclesSubstituted EnamidesSynthesis of benzoselenophenes for potential electronic applications chemistryviews.org
Functional Dyes (Chromophores)EnaminonesLight absorption for applications like dye-sensitized solar cells rsc.org
Redox-Active MaterialsPoly-enaminonesRecyclable optical and redox-active properties mdpi.com

Future Research Perspectives and Emerging Areas

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of enamides, the class of compounds to which 2-aminoprop-2-enamide belongs, has evolved significantly, moving beyond traditional methods that were often complex and inefficient. organic-chemistry.org Future research will likely concentrate on refining these modern techniques to afford this compound and its derivatives with high yield, stereocontrol, and scalability.

Recent breakthroughs have provided several promising avenues. A one-step N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) represents a significant advance. chemistryviews.orgnih.gov This protocol is notable for its simplicity and broad substrate scope, accommodating both cyclic and acyclic amides, which are typically challenging substrates in other oxidation methods. nih.gov Another efficient strategy involves the phosphine-mediated reductive acylation of ketoximes. organic-chemistry.org This method is highly scalable and tolerates various functional groups, making it suitable for complex molecule synthesis and potential industrial applications. organic-chemistry.org

Further innovation is seen in metal-catalyzed approaches. For instance, Gold(I) catalysis has been employed for the stereocontrolled synthesis of enamides from primary amides and propargyl aldehydes. acs.org The development of new catalytic systems, potentially involving earth-abundant metals, could lead to more sustainable and cost-effective synthetic routes.

Table 1: Comparison of Modern Synthetic Routes for Enamides

Synthetic Strategy Starting Materials Key Reagents/Catalysts Key Advantages Reference
Electrophilic Amide Activation Amides LiHMDS, Triflic Anhydride (Tf₂O) One-step, general for N-cyclic and -acyclic enamides, no prefunctionalization needed. chemistryviews.org, nih.gov
Reductive Acylation of Oximes Ketones Trialkyl/Triaryl Phosphines, Acetic Anhydride High-yielding, scalable, tolerant of various functional groups. organic-chemistry.org
Tandem Gold-Catalyzed Reaction Primary Amides, Propargyl Aldehydes Gold(I) Catalyst Stereocontrolled, efficient for specific enamide structures. acs.org
Dehydration/Elimination Serine/Cysteine Derivatives Dehydrating agents/reagents for thiol elimination Mimics biological synthesis, provides access to N-acyl derivatives. wikipedia.org

Future work should aim to adapt these general enamide syntheses specifically for this compound, which, as a primary enamine, presents unique stability challenges. wikipedia.org

Exploration of Undiscovered Reactivity Modes and Mechanistic Insights

The reactivity of this compound is largely dictated by its enamine and amide functional groups. Enamides are known to be unstable under certain acidic conditions, where they can isomerize to N-acyl imines. acs.org However, much of their reactive potential remains to be explored. The parent acid, 2-aminoacrylic acid, is known to be a highly reactive species that can inactivate enzymes by forming covalent adducts, suggesting that this compound could exhibit similar potent electrophilic or nucleophilic properties. ebi.ac.uk

Mechanistic studies into enamide formation have provided deep insights. For example, investigations into the electrophilic activation of amides revealed an unusually high primary kinetic isotope effect, strongly indicating that the abstraction of the proton alpha to the nitrogen atom is the rate-determining step of the reaction. nih.gov Isotopic labeling experiments with ¹⁸O further showed that, contrary to most reactions involving electrophilic amide activation, the carboxamide oxygen is conserved in the final enamide product. nih.gov

Future research should focus on leveraging the unique electronic properties of this compound. Its potential as a Michael acceptor, a dienophile or diene in pericyclic reactions, or a partner in transition-metal-catalyzed cross-coupling reactions is vast. Structurally similar enaminones are known to undergo a variety of transformations, including direct C(sp²)–H α-functionalization and participation in [2+2+1] cycloadditions to form complex heterocyclic scaffolds like N-arylpyrazoles. thieme-connect.com Exploring analogous reactions for this compound could unlock novel chemical space. The development of organocatalyzed reactions, such as the recently reported DBU-mediated hydroalkylation of enamides to form β-amino esters, provides a metal-free avenue for new transformations. acs.org

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry is an indispensable tool for accelerating chemical discovery, and its application to this compound holds immense promise. Although specific computational studies on this molecule are not yet prevalent, the framework for such research is well-established. Density Functional Theory (DFT) calculations can be a powerful asset in several key areas.

Firstly, computational modeling can be used to elucidate the complex reaction mechanisms for the synthetic routes described previously. By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors controlling yield and selectivity, guiding the optimization of reaction conditions. This approach can validate and expand upon experimental mechanistic findings, such as the kinetic isotope effects observed in enamide synthesis. nih.gov

Secondly, predictive modeling can guide the discovery of new reactivity modes. Calculations of molecular properties like frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies can identify the most likely sites for electrophilic or nucleophilic attack, predict the feasibility of proposed reaction pathways, and anticipate the structures of potential products.

Finally, computational screening can accelerate the development of new catalysts for synthesizing and functionalizing this compound. By simulating the catalytic cycle for various metal-ligand combinations, it is possible to rationally design more efficient, selective, and stable catalysts, reducing the need for extensive empirical experimentation.

Integration with Emerging Technologies in Chemical Research

The synergy between molecular chemistry and emerging technologies is set to redefine chemical research. For a molecule like this compound, these technologies can overcome significant hurdles related to its synthesis and reactivity screening.

Automated Synthesis and Flow Chemistry: The inherent instability of some enamines makes their synthesis and handling challenging in traditional batch reactors. wikipedia.org Flow chemistry, which involves performing reactions in a continuously flowing stream, offers superior control over reaction parameters such as temperature, pressure, and reaction time. fu-berlin.de This precise control can enable the safe, on-demand generation and immediate use of this compound, minimizing degradation and improving yields and safety. Furthermore, the automation of chemical synthesis is rapidly advancing. The optimization of solid-phase amide coupling, for example, has reduced coupling times from hours to just a few minutes with high yields. nih.gov Applying automated platforms to the synthesis of this compound derivatives would enable the rapid generation of a library of compounds for screening and application studies.

Table 2: Optimization of Automated Amide-Linked Synthesis

Coupling Time Yield (%) Technology Reference
8 hours ~90% Manual Solid-Phase Synthesis nih.gov
16 hours (double coupling) 80-85% Manual Solid-Phase Synthesis nih.gov
5 minutes 91-95% Automated Solid-Phase Synthesis nih.gov

High-Throughput Experimentation and Machine Learning: To fully map the reactivity of this compound, a vast number of experiments with different reactants, catalysts, and conditions are required. High-throughput experimentation (HTE) platforms can automate this process, allowing hundreds or thousands of reactions to be run in parallel. The large datasets generated by HTE, combined with data from computational studies, can be used to train machine learning (ML) algorithms. drugbank.com These predictive models can identify complex relationships between reaction inputs and outcomes, predict the optimal conditions for a desired transformation, and even propose novel, undiscovered reactions, thereby accelerating the pace of discovery in this promising area of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Aminoprop-2-enamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include reaction temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Yield optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and amide functional groups. Infrared (IR) spectroscopy identifies N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (C₃H₆N₂O, 86.09 g/mol) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. To address this:

  • Standardize protocols using guidelines like OECD 423 for toxicity assays.
  • Replicate studies under controlled variables (e.g., identical cell cultures, incubation times).
  • Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity in published data .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites for functionalization. Molecular docking (AutoDock Vina) evaluates binding affinities to target enzymes (e.g., kinases). Molecular dynamics simulations (GROMACS) assess stability in aqueous environments. Validate predictions with in vitro assays targeting hypothesized interactions .

Q. What in vivo models are appropriate for assessing the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) are standard for bioavailability studies. Administer compounds via oral gavage or intravenous injection, then collect plasma samples at timed intervals. Use LC-MS/MS to measure plasma concentration-time curves. For tissue distribution, autoradiography or whole-body imaging (PET/CT) with radiolabeled analogs provides spatial resolution. Ethical approval (IACUC) and adherence to ARRIVE guidelines are mandatory .

Methodological Design Questions

Q. How should a literature review be structured to identify gaps in this compound research?

  • Methodological Answer :

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "synthesis," "biological activity," "derivatives."

Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) and patents. Exclude non-English sources.

Gap Analysis : Tabulate reported activities (e.g., IC₅₀ values for enzyme inhibition) and note understudied areas (e.g., neuropharmacology). Tools like VOSviewer map co-occurrence networks of research themes .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?

  • Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For comparative studies, apply ANOVA followed by Tukey’s post-hoc test. Assess assay reproducibility via coefficient of variation (CV < 15%). Report effect sizes (Cohen’s d) to quantify biological significance .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices. Processed data (e.g., dose-response curves) should be in the main text.
  • Figures : Use error bars for biological replicates and annotate statistical significance (e.g., *p < 0.05).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.